![molecular formula C8H4F3NO B1317246 2-(Trifluoromethyl)benzo[d]oxazole CAS No. 2008-04-0](/img/structure/B1317246.png)

2-(Trifluoromethyl)benzo[d]oxazole

説明

Synthesis Analysis

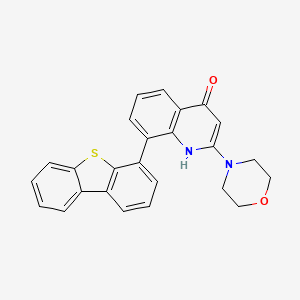

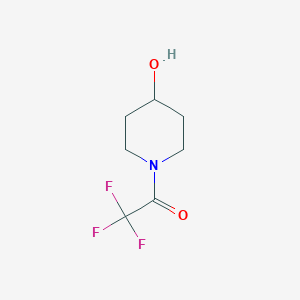

TFMBO can be synthesized by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the reaction of bromo arene with trifluoroacetic anhydride and triethylamine in N,N-dimethyl-formamide at 180°C for 12 hours .Molecular Structure Analysis

The molecular structure of TFMBO is represented by the formula C8H4F3NO . The InChI key for TFMBO is PXCLUIRANQLJTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

TFMBO is a yellow liquid at room temperature . It has a molecular weight of 187.12 . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.09, indicating its lipophilicity . The water solubility of TFMBO is 0.0954 mg/ml .科学的研究の応用

C-H Arylation Techniques

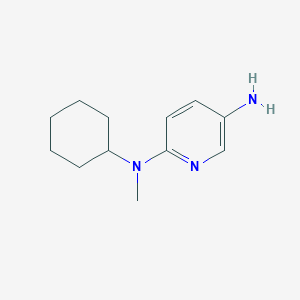

One of the significant applications of 2-(Trifluoromethyl)benzo[d]oxazole derivatives is in the field of organic synthesis, particularly in C-H arylation techniques. Fengxiang Zhu, Jianwei Tao, and Zhong‐Xia Wang (2015) developed a method for the C-H arylation of (benzo)oxazoles or (benzo)thiazoles with aryltrimethylammonium triflates. This process involves Pd-catalyzed C-H/C-N cleavage, allowing for the arylation of oxazoles, thiazoles, benzoxazole, and benzothiazole using both activated and deactivated aryltrimethylammonium triflates to produce 2-aryl(benzo)oxazoles or 2-aryl(benzo)thiazoles with reasonable to excellent yields (Zhu, Tao, & Wang, 2015).

Antimicrobial Agents

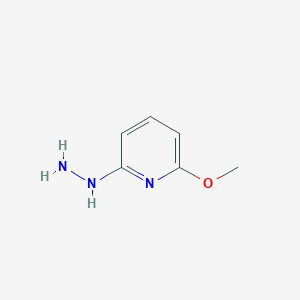

In the quest for new antimicrobial agents, Rajitha Bollu et al. (2017) synthesized a series of substituted triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones using click chemistry. These derivatives were screened for their in vitro antimicrobial activities, showing promising leads as antimicrobial agents. Molecular docking studies further supported these findings by revealing high binding energies and strong H-bond interactions with the active site of Staphylococcus aureus, validating the observed antimicrobial activity (Bollu et al., 2017).

Electronic and Optical Materials

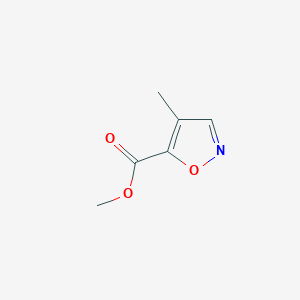

A. Irfan et al. (2018) explored the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential applications in organic light-emitting diodes, organic thin-film transistors, photovoltaics, and nonlinear optical materials. Their study, using density functional theory (DFT) and time-dependent DFT, provided insights into the structure-property relationship, frontier molecular orbitals, and optical properties of these compounds, suggesting their suitability as electron transport materials in OLEDs (Irfan et al., 2018).

Synthesis Techniques

Feng-Yan Ge et al. (2007) developed a one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method, utilizing trifluoroacetic acid and difluoroacetic acid, provides an efficient route to these derivatives, which are key intermediates for further chemical transformations and potential drug synthesis (Ge et al., 2007).

Safety and Hazards

TFMBO is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCLUIRANQLJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534166 | |

| Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)benzo[d]oxazole | |

CAS RN |

2008-04-0 | |

| Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

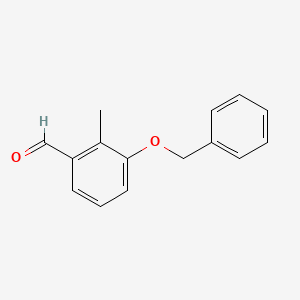

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)